molecular formula C25H28ClNO2 B14929075 N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide

N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide

Cat. No.: B14929075
M. Wt: 409.9 g/mol
InChI Key: HFBBNYZUIQFRHJ-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide is a complex organic compound that features an adamantyl group, a chlorophenoxy group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with 4-chlorobenzyl chloride to form an intermediate, which is then reacted with N-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with target molecules, while the benzamide structure can form stable complexes with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide is unique due to its combination of the adamantyl, chlorophenoxy, and benzamide groups, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various scientific fields .

Properties

Molecular Formula

C25H28ClNO2

Molecular Weight

409.9 g/mol

IUPAC Name

N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide

InChI

InChI=1S/C25H28ClNO2/c1-27(25-13-18-9-19(14-25)11-20(10-18)15-25)24(28)21-4-2-3-17(12-21)16-29-23-7-5-22(26)6-8-23/h2-8,12,18-20H,9-11,13-16H2,1H3

InChI Key

HFBBNYZUIQFRHJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)Cl)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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